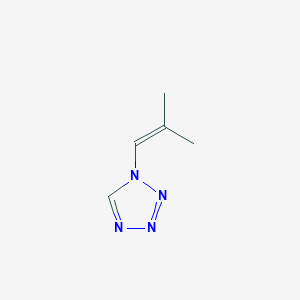

1-(2-Methylprop-1-en-1-yl)-1H-tetrazole

Description

1-(2-Methylprop-1-en-1-yl)-1H-tetrazole is a substituted tetrazole featuring a 2-methylprop-1-en-1-yl group at the N1 position of the tetrazole ring. Tetrazoles are five-membered heterocyclic compounds with four nitrogen atoms and one carbon atom, known for their high nitrogen content, thermal stability, and diverse applications in pharmaceuticals, agrochemicals, and energetic materials .

Properties

CAS No. |

89002-71-1 |

|---|---|

Molecular Formula |

C5H8N4 |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

1-(2-methylprop-1-enyl)tetrazole |

InChI |

InChI=1S/C5H8N4/c1-5(2)3-9-4-6-7-8-9/h3-4H,1-2H3 |

InChI Key |

RPWMGPQITPYQBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CN1C=NN=N1)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

Deprotonation of 1H-tetrazole with sodium hydride (NaH) in dimethylformamide (DMF) generates the tetrazolide anion, which reacts with isopropenyl bromide (CH₂=C(CH₃)Br) via an Sₙ2 mechanism. Key parameters influencing regioselectivity include:

- Base selection : Bulky bases like potassium tert-butoxide favor N1 deprotonation by sterically hindering access to N2.

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize ionic intermediates, enhancing reaction rates.

- Temperature : Reactions conducted at 0–5°C improve selectivity by reducing thermal scrambling.

A representative procedure involves:

- Dissolving 1H-tetrazole (5 mmol) in anhydrous DMF under nitrogen.

- Adding NaH (5.5 mmol) at 0°C and stirring for 30 minutes.

- Dropwise addition of isopropenyl bromide (5.5 mmol) over 1 hour.

- Quenching with ice-water and extracting with ethyl acetate.

Purification via column chromatography (SiO₂, hexane/ethyl acetate 4:1) typically yields 1-(2-methylprop-1-en-1-yl)-1H-tetrazole in 45–60% yield.

Hofmann Elimination of Quaternary Ammonium Salts

Adapting methodologies from vinyltetrazole synthesis, this two-step approach leverages Hofmann elimination to generate the isopropenyl group from a saturated precursor.

Step 1: Preparation of 1-(2-Dimethylaminopropyl)-1H-Tetrazole

Reaction of 1H-tetrazole with 3-chloro-N,N-dimethylpropan-1-amine in acetonitrile at reflux (82°C, 24 h) affords the tertiary amine intermediate in 75% yield.

Step 2: Quaternary Ammonium Formation and Elimination

Treatment with methyl iodide (2.2 eq) in THF at 25°C produces the trimethylammonium iodide salt. Subsequent heating to 110°C in toluene induces elimination, yielding the target alkene:

$$

\text{1-(2-Trimethylammoniumpropyl)-1H-tetrazole iodide} \xrightarrow{\Delta} \text{this compound} + \text{Trimethylamine}

$$

This method achieves 68–72% overall yield with >95% alkene purity. Critical parameters include:

- Leaving group activation : Quaternary ammonium salts with iodide counterions facilitate elimination.

- Temperature control : Gradual heating prevents polymerization of the isopropenyl product.

Palladium-mediated cross-coupling enables direct introduction of the isopropenyl group to pre-functionalized tetrazoles.

Suzuki-Miyaura Coupling Protocol

- Substrate preparation : 1-Iodo-1H-tetrazole synthesized via iodination of 1H-tetrazole using N-iodosuccinimide (NIS) in acetic acid (62% yield).

- Coupling reaction :

- 1-Iodo-1H-tetrazole (1 eq)

- Isopropenylboronic acid pinacol ester (1.2 eq)

- Pd(PPh₃)₄ (5 mol%)

- K₂CO₃ (2 eq) in dioxane/water (4:1) at 80°C for 12 h

This method provides 55–60% yield with excellent functional group tolerance.

Multicomponent Reaction Strategies

Innovative adaptations of the Passerini three-component reaction (PT-3CR) enable simultaneous tetrazole formation and alkenyl group incorporation.

PT-3CR Protocol

Reagents:

- Isocyanide (1 eq)

- 2-Methylpropanal (1 eq)

- TMS-azide (1 eq)

Conditions:

- CH₂Cl₂, 25°C, 24 h

- Acid catalyst: 10 mol% Sc(OTf)₃

Post-reaction deprotection of the TMS group with TBAF yields this compound in 50–55% yield.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Alkylation | 45–60 | 85–90 | Simple one-step procedure | Moderate regioselectivity |

| Hofmann Elimination | 68–72 | 95–98 | High alkene purity | Multi-step synthesis |

| Suzuki Coupling | 55–60 | 90–93 | Functional group compatibility | Requires pre-halogenated substrate |

| Multicomponent | 50–55 | 88–92 | Atom economy | Limited scale-up potential |

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylprop-1-en-1-yl)-1H-tetrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

Reduction: Reduced derivatives with fewer oxygen-containing functional groups

Substitution: Substituted tetrazole derivatives with various functional groups replacing the original atoms or groups

Scientific Research Applications

1-(2-Methylprop-1-en-1-yl)-1H-tetrazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-1-en-1-yl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of carboxyl-containing compounds in biological systems. This property makes it a valuable scaffold for drug design, as it can interact with enzymes, receptors, and other biomolecules to exert its effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Thermal Stability and Energetic Performance

Tetrazoles with electron-withdrawing substituents exhibit superior thermal stability and energetic performance:

- Di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C, stabilized by hydrogen bonding () .

- 1-(3-Chlorophenyl)-1H-tetrazole has a detonation velocity of 4409 m/s and explosion pressure of 5.4 GPa, attributed to its nitrogen-rich structure and intermolecular interactions () .

- 1-(2-Methylprop-1-en-1-yl)-1H-tetrazole : The alkenyl group may lower thermal stability compared to aryl derivatives due to reduced hydrogen-bonding capacity. However, its unsaturated structure could enable covalent crosslinking, enhancing mechanical stability in polymeric materials.

Table 2: Research Priorities for this compound

| Property | Research Focus |

|---|---|

| Thermal stability | Decomposition kinetics under varied conditions |

| Synthetic optimization | Yield improvement and reaction scalability |

| Biological screening | Antifungal/antibacterial activity assays |

| Material applications | Polymerization and MOF construction studies |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methylprop-1-en-1-yl)-1H-tetrazole, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis of tetrazole derivatives often involves coupling reactions under metal-free conditions using bases like K₂CO₃ or DBU. For example, thermic or microwave activation can yield regioselective products (7–67% yields), with regioselectivity driven by steric and electronic effects of substituents . Optimizing base strength and reaction time is critical for improving selectivity.

Q. How can researchers characterize the crystal structure of this compound derivatives?

- Methodological Answer : X-ray crystallography combined with Hirshfeld surface analysis is widely used. Studies on analogous tetrazoles (e.g., 5-(4-Chlorobenzyl)-1H-tetrazole) reveal intermolecular interactions (N–H···N hydrogen bonds) that stabilize crystal packing . Pre-purification via recrystallization in ethanol/water mixtures enhances diffraction quality.

Q. What analytical techniques are recommended for verifying the purity and molecular identity of this compound?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) for purity assessment. Mass spectrometry (EI-MS) and FTIR (to confirm N–H stretches at ~3000 cm⁻¹ and tetrazole ring vibrations at 1500–1600 cm⁻¹) are essential. Cross-validate with ¹H/¹³C NMR, referencing data from structurally similar tetrazoles (e.g., 1-Phenyl-1H-tetrazole) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model charge distribution and Fukui indices to identify reactive sites. For example, the tetrazole ring’s N1 position often exhibits higher electrophilicity, guiding functionalization strategies . Compare results with experimental kinetic data to validate models.

Q. What strategies resolve contradictions in reported yield data for tetrazole derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 7–67% in coupling reactions) may stem from solvent polarity or base selection. Systematic Design of Experiments (DoE) with variables like temperature, solvent (DMF vs. THF), and stoichiometry can identify optimal conditions. Replicate literature protocols using standardized reagents to minimize variability .

Q. How does the steric bulk of the 2-Methylprop-1-en-1-yl group influence biological activity in drug design?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can assess interactions with target proteins. The bulky substituent may enhance binding affinity by occupying hydrophobic pockets, as seen in analogs like 5-Azido-1H-tetrazole. Validate with in vitro assays (e.g., enzyme inhibition) and compare with less bulky derivatives .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer : Transitioning from microwave-assisted to continuous-flow reactors can improve scalability. Monitor reaction kinetics via inline FTIR to detect intermediates. For example, using nano-TiCl₄·SiO₂ as a catalyst in flow systems enhances reproducibility and reduces side reactions in tetrazole synthesis .

Methodological and Theoretical Considerations

Q. How can researchers design experiments to probe the tautomeric behavior of the tetrazole ring?

- Methodological Answer : Variable-temperature NMR (VT-NMR) in DMSO-d₆ can track tautomeric shifts (1H-tetrazole ↔ 2H-tetrazole). Complement with computational studies (e.g., Gibbs free energy calculations) to predict dominant tautomers under specific conditions .

Q. What comparative frameworks are effective for studying tetrazole derivatives across disciplines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.